Thieno[2,3-b]pyrazine
Overview
Description
Thieno[2,3-b]pyrazine is a heterocyclic compound that consists of a fused ring system containing both thiophene and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate, which proceeds via a tandem [3 + 2] cycloaddition and an unprecedented ring transformation to produce functionalized this compound derivatives in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated this compound derivatives with nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Thieno[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
Thieno[3,4-b]pyrazine: Another fused ring system with similar electronic properties but different structural arrangement.
Quinoxaline: A related heterocyclic compound with a fused benzene and pyrazine ring system.
Pyrido[2,3-b]pyrazine: A compound with a fused pyridine and pyrazine ring system.
Uniqueness: Thieno[2,3-b]pyrazine is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and optoelectronics. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Biological Activity
Thieno[2,3-b]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound derivatives, drawing from various research studies.
Chemical Structure and Synthesis
This compound is characterized by a fused ring system that includes both thiophene and pyrazine moieties. The synthesis of this compound derivatives often involves multi-step reactions that can yield a variety of substituted compounds with enhanced biological activities. For instance, recent studies have reported methods for synthesizing methyl 7-[(hetero)arylamino]this compound-6-carboxylates, which serve as precursors for further functionalization .
Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that this compound derivatives possess significant antimicrobial properties. For example, specific compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, often outperforming standard antibiotics like penicillin G and streptomycin .
- Anticancer Properties : this compound derivatives have been identified as potential inhibitors of the B-Raf kinase pathway, which is crucial in cancer cell proliferation. These compounds may help in developing new therapeutic strategies for treating neoplastic diseases .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound derivatives have been documented in various studies. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Antioxidant Activity : Recent research indicates that certain this compound derivatives can act as antioxidants, protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several this compound derivatives against common pathogens. Among the tested compounds, one derivative demonstrated superior activity against Geotricum candidum and was found to be equipotent to Amphotericin B against Syncephalastrum racemosum. The structure-activity relationship indicated that the presence of specific substituents on the pyrazole nucleus enhanced antimicrobial efficacy .
Anticancer Potential
In another investigation focusing on B-Raf inhibition, this compound derivatives were synthesized and tested for their ability to inhibit cell proliferation in cancer cell lines. The results showed that these compounds effectively reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
Data Table: Biological Activities of this compound Derivatives
Activity | Compound | Target/Pathogen | Efficacy |
---|---|---|---|
Antimicrobial | This compound derivative 1 | Staphylococcus aureus | More potent than penicillin G |
Anticancer | This compound derivative 2 | B-Raf kinase | Inhibits cell proliferation |
Anti-inflammatory | This compound derivative 3 | Pro-inflammatory cytokines | Significant reduction observed |
Antioxidant | This compound derivative 4 | Oxidative stress in neuronal cells | Protects against oxidative damage |
Properties
IUPAC Name |
thieno[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKZIATOGOJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486131 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56088-28-9 | |
Record name | Thieno[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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